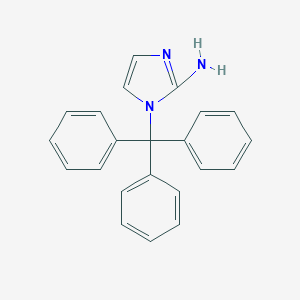![molecular formula C12H21NO B068196 Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI) CAS No. 189273-19-6](/img/structure/B68196.png)
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI) is a cyclic alcohol compound that has been widely used in scientific research. This compound has been found to have several unique properties that make it an important tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of Cyclopentanol is not fully understood. However, it has been found to interact with GPCRs, including dopamine D1 receptors, and inhibit their activity. This inhibition leads to downstream effects on various signaling pathways, which can be studied to understand the physiological and biochemical effects of GPCRs.
Biochemical and Physiological Effects:
Cyclopentanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of dopamine D1 receptors, which are involved in the regulation of various physiological processes, including movement, reward, and motivation. Cyclopentanol has also been found to inhibit the activity of other GPCRs, including adrenergic receptors, which are involved in the regulation of blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentanol has several advantages as a tool for studying GPCRs. It is a potent antagonist of dopamine D1 receptors, making it a useful tool for studying the physiological and biochemical effects of this receptor. Cyclopentanol is also relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, Cyclopentanol has several limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, it may have off-target effects on other GPCRs, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Cyclopentanol in scientific research. One direction is the study of its effects on other GPCRs, including adrenergic receptors. Another direction is the development of more potent and selective antagonists of GPCRs, which can be used to study their physiological and biochemical effects. Additionally, the use of Cyclopentanol in combination with other tools, such as optogenetics and calcium imaging, can provide a more comprehensive understanding of the signaling pathways involved in GPCR-mediated processes.
Synthesemethoden
Cyclopentanol can be synthesized through several methods, including the reduction of cyclopentanone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of cyclopentanone with hydrogen gas in the presence of a catalyst such as palladium on carbon. These methods have been optimized to produce high yields of Cyclopentanol with high purity.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol has been used in scientific research as a tool for studying various biological processes. One of the most common applications of Cyclopentanol is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in signal transduction. Cyclopentanol has been found to be a potent antagonist of the dopamine D1 receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor.
Eigenschaften
| 189273-19-6 | |
Molekularformel |
C12H21NO |
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
1-[(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11+/m1/s1 |
InChI-Schlüssel |
YHGFTJWGGDCEHX-MXWKQRLJSA-N |
Isomerische SMILES |
C1CCC(C1)([C@@H]2C[C@H]3CCC[C@H]3N2)O |
SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
Kanonische SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
Synonyme |
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


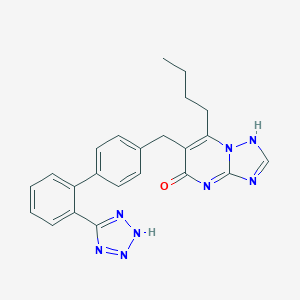
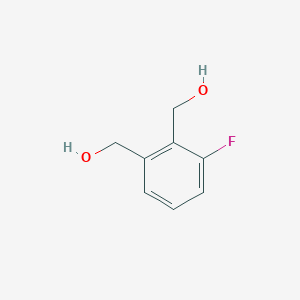

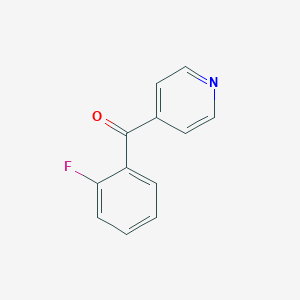

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)
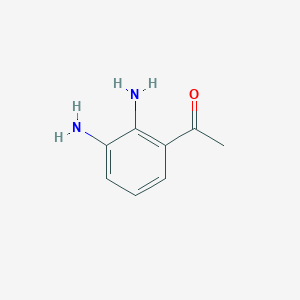
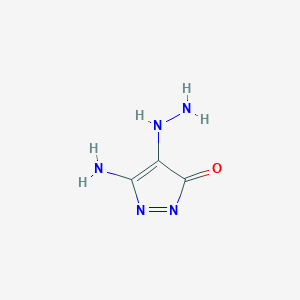
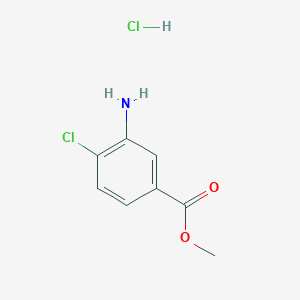
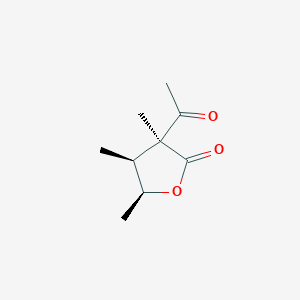
![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)
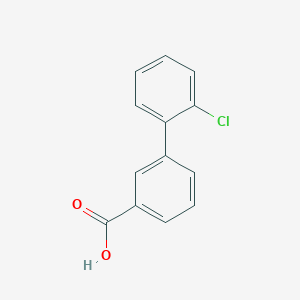
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)
